![molecular formula C18H15ClN2O3S B12604876 N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide CAS No. 648899-30-3](/img/structure/B12604876.png)
N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide: is a chemical compound with the molecular formula C18H15ClN2O3S . This compound is known for its unique structure, which includes a naphthalene ring system substituted with a chlorophenylsulfamoyl group and an acetamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The chlorophenylsulfamoyl group is introduced through a sulfonation reaction, followed by the acetamide group addition via an acylation reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Scientific Research Applications
N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide: is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide: can be compared with other sulfonamide derivatives and naphthalene-based compounds. Similar compounds include:
Naphthalene-1-sulfonamide: Shares the naphthalene ring but lacks the chlorophenyl and acetamide groups.
4-Chlorobenzenesulfonamide: Contains the chlorophenylsulfamoyl group but not the naphthalene ring. The uniqueness of This compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
648899-30-3 |
|---|---|
Molecular Formula |
C18H15ClN2O3S |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)sulfamoyl]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C18H15ClN2O3S/c1-12(22)20-17-6-2-5-16-15(17)4-3-7-18(16)25(23,24)21-14-10-8-13(19)9-11-14/h2-11,21H,1H3,(H,20,22) |
InChI Key |
UIBSTQHJFIJRLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


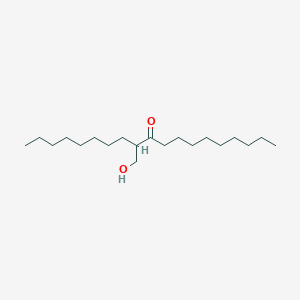
![6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal](/img/structure/B12604800.png)
![2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B12604808.png)
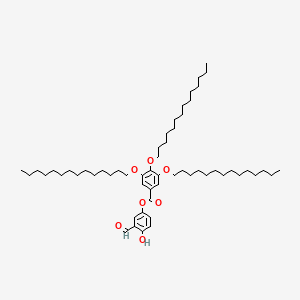
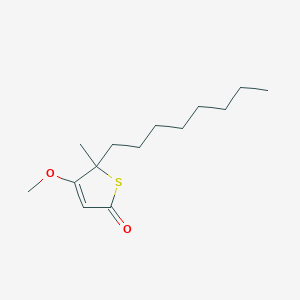
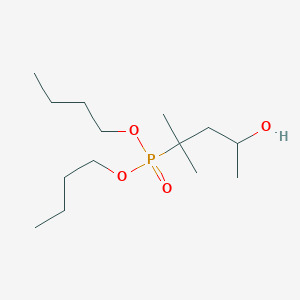
![1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12604821.png)
![2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B12604830.png)
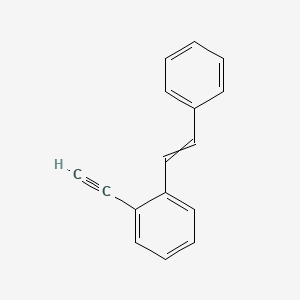
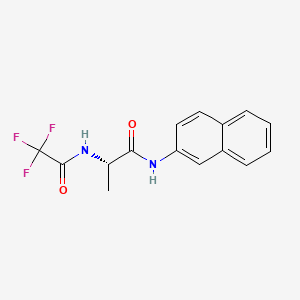
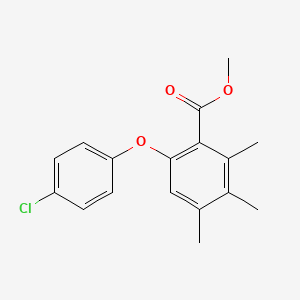
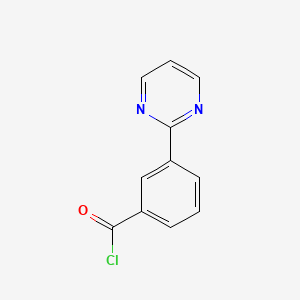
![6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine](/img/structure/B12604875.png)
